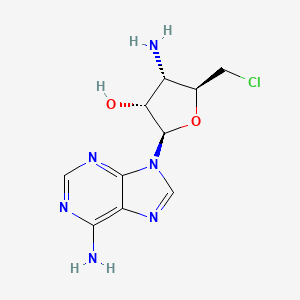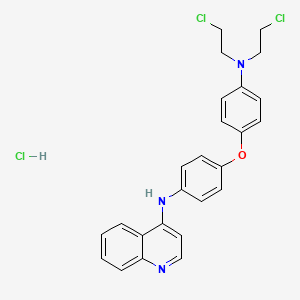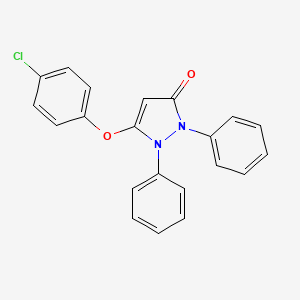
5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with chlorophenoxy and diphenyl groups. Its chemical formula is C21H15ClN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with diphenylhydrazine to form the corresponding hydrazone. This intermediate is cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often involve the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazolones .
Applications De Recherche Scientifique
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound shares a similar chlorophenoxy group but differs in its overall structure and properties.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, commonly used as a synthetic pesticide.
Uniqueness
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is unique due to its pyrazolone core and the specific arrangement of its substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
143578-70-5 |
|---|---|
Formule moléculaire |
C21H15ClN2O2 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
5-(4-chlorophenoxy)-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-11-13-19(14-12-16)26-21-15-20(25)23(17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H |
Clé InChI |
IZSQVUMXHYBRDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


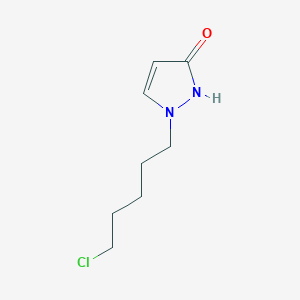
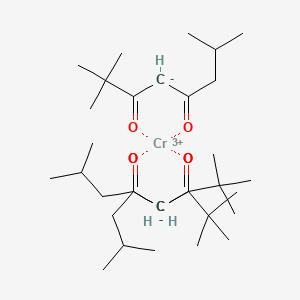
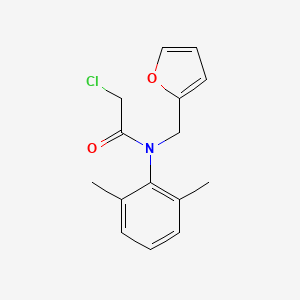

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
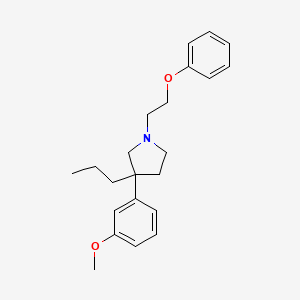
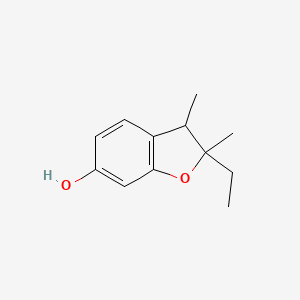
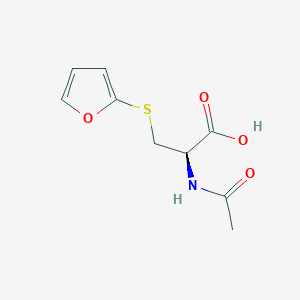
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
